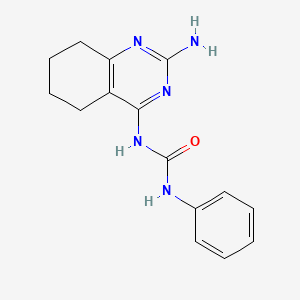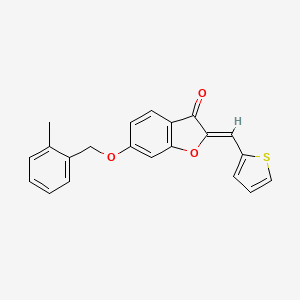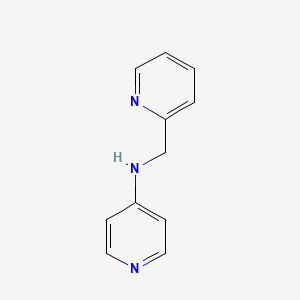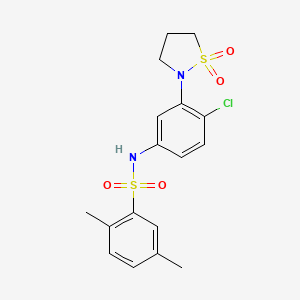
1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea, also known as TU-100, is a natural compound derived from Japanese herbal medicine. It has been shown to have various biochemical and physiological effects, making it a promising candidate for scientific research applications.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea belongs to a class of compounds with significant potential in chemical synthesis. In a study by Tonkikh et al. (2005), various N-monosubstituted 6-aminomethylene-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinazolines were obtained, demonstrating the versatility of similar compounds in creating diverse chemical structures (Tonkikh, Strakovs, & Petrova, 2005).
Antimicrobial and Antifungal Properties
Compounds related to 1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea have been explored for their antimicrobial properties. Gholap et al. (2007) synthesized a series of related compounds and evaluated them for antifungal activity, finding a correlation between functional group variation and biological activity (Gholap et al., 2007).
Anticancer Potential
The phenylurea moiety, which is structurally similar to 1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea, has been found to have inhibitory activity against cancer cell growth. Kornicka et al. (2017) synthesized derivatives that showed potential as anticancer agents, particularly in inhibiting lung and cervical cancer cell lines (Kornicka et al., 2017).
Novel Organic Molecules Synthesis
The synthesis of novel organic molecules using 1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea and its analogs has been demonstrated. Elkholy and Morsy (2006) reported the synthesis of 5, 6, 7, 8-tetrahydropyrimido[4, 5-b]-quinoline derivatives, emphasizing the compound's role in creating new organic structures (Elkholy & Morsy, 2006).
Biological Inhibition and Antitumor Activities
Studies have explored the biological activities of compounds related to 1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea. Gangjee et al. (1995) designed and synthesized 6-substituted 2,4-diaminotetrahydroquinazolines, demonstrating their effectiveness as inhibitors of dihydrofolate reductase and antitumor agents (Gangjee, Zaveri, Kothare, & Queener, 1995).
Applications in Drug Development
Several studies focus on synthesizing new compounds and evaluating their potential in drug development, particularly for antimicrobial and anticancer applications. Patel and Shaikh (2011) synthesized quinazoline derivatives and assessed their antimicrobial activity, contributing to the search for new therapeutic agents (Patel & Shaikh, 2011).
Propiedades
IUPAC Name |
1-(2-amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c16-14-18-12-9-5-4-8-11(12)13(19-14)20-15(21)17-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H4,16,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJVBQUSEUUNFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)N)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-ethyl-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2453489.png)
![2,2,2-Trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethanone](/img/structure/B2453491.png)




![2-((3-morpholino-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid](/img/structure/B2453501.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2453503.png)
![4-{5-[(2-Furylmethyl)thio]-2-nitrophenyl}morpholine](/img/structure/B2453505.png)

